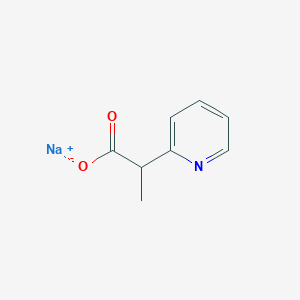

Sodium 2-(pyridin-2-yl)propanoate

Description

Structure

2D Structure

Properties

IUPAC Name |

sodium;2-pyridin-2-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.Na/c1-6(8(10)11)7-4-2-3-5-9-7;/h2-6H,1H3,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSJRIIGONCIIK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803598-27-7 | |

| Record name | sodium 2-(pyridin-2-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to Sodium 2-(pyridin-2-yl)propanoate

The synthesis of 2-(pyridin-2-yl)propanoates can be approached through various advanced organic chemistry strategies. These methods aim to achieve high yields, purity, and, where applicable, stereochemical control.

Enantioselective Synthesis Approaches for Chiral Purity

The 2-(pyridin-2-yl)propanoate structure contains a chiral center at the carbon atom bearing the carboxylate and pyridine (B92270) groups. The development of enantioselective synthetic routes is crucial for applications where a specific stereoisomer is required. While specific literature on the enantioselective synthesis of this compound is limited, strategies employed for structurally similar chiral pyridyl compounds can provide a conceptual framework.

One such approach involves the diastereoselective addition of a nucleophile to a chiral imine derived from a pyridine aldehyde. For instance, the enantioselective synthesis of (R)- and (S)-1-(pyridin-2-yl)ethan-1-amine has been achieved by reacting pyridine-2-carboxaldehyde with a chiral sulfinamide (e.g., (R)- or (S)-tert-butylsulfinamide) to form a chiral sulfinylimine. youtube.com Subsequent addition of a Grignard reagent, such as methylmagnesium bromide, proceeds with high diastereoselectivity. youtube.com The chiral auxiliary is then cleaved to yield the enantiomerically enriched amine. youtube.com A similar strategy could be envisioned for 2-(pyridin-2-yl)propanoic acid, where a chiral auxiliary directs the stereoselective introduction of the carboxylic acid or a precursor group.

Another potential route is asymmetric hydrogenation of a corresponding unsaturated precursor, such as 2-(pyridin-2-yl)propenoic acid, using a chiral transition metal catalyst. Iridium-catalyzed asymmetric hydrogenation has been successfully used for the synthesis of chiral tetrahydroquinoxaline derivatives, demonstrating high yields and excellent enantioselectivities by adjusting reaction conditions like the solvent. rsc.org

| Parameter | (R)-enantiomer Synthesis | (S)-enantiomer Synthesis |

| Chiral Auxiliary | (R)-tert-butylsulfinamide | (S)-tert-butylsulfinamide |

| Diastereomeric Ratio | 14:1 | Not specified |

| Key Reagent | Methylmagnesium bromide | Methylmagnesium bromide |

| Cleavage Reagent | HCl in dioxane | HCl in dioxane |

| Table 1: Conceptual Enantioselective Synthesis Based on a Related Pyridyl Amine. youtube.com |

Green Chemistry Principles in Synthesis of 2-(pyridin-2-yl)propanoates

The application of green chemistry principles to the synthesis of pyridyl-substituted compounds is an area of active research, focusing on reducing waste, energy consumption, and the use of hazardous materials.

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and enhanced purity of products compared to conventional heating methods. nih.gov The synthesis of various pyridine- and pyrimidine-containing heterocycles has been successfully achieved using microwave irradiation. rsc.orgnih.gov For example, the one-pot synthesis of pyrimido[1,2-a]pyrimidines has been reported by the condensation of 2-aminopyrimidine, aromatic aldehydes, and active methylene (B1212753) reagents under microwave irradiation. rsc.org This suggests that the synthesis of 2-(pyridin-2-yl)propanoates from appropriate precursors could be significantly optimized using microwave technology.

A study on the microwave-assisted synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones demonstrated that heating the reaction mixture at 160 °C under microwave conditions for 20 minutes resulted in high yields of the desired products. nih.gov This highlights the potential for rapid and efficient synthesis of related heterocyclic structures.

| Reaction | Conditions | Yield | Reference |

| Synthesis of pyrimido[1,2-a]pyrimidines | Microwave irradiation | Not specified | rsc.org |

| Synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones | Microwave, 160 °C, 20 min | High | nih.gov |

| Table 2: Examples of Microwave-Assisted Synthesis of Related Heterocycles. |

The use of efficient catalysts and environmentally benign solvents are cornerstones of green chemistry. For the synthesis of pyridyl-substituted compounds, catalyst-free methods and the use of greener solvents have been explored. A novel catalyst-free synthesis of N-pyridin-2-yl carbamates from N-hetaryl ureas and alcohols has been developed, offering an environmentally friendly route to a range of substituted pyridines with good to high yields (48–94%). rsc.org

Biocatalysis, utilizing enzymes in aqueous or non-conventional solvents, represents another green approach. The lipase-catalyzed synthesis of esters from biomass-derived furfuryl alcohol and carboxylic acids in cyclohexane (B81311) has been shown to be highly efficient, with conversions up to 96.8% in a continuous flow system. rsc.org This suggests the potential for enzymatic methods in the synthesis of 2-(pyridin-2-yl)propanoate esters.

Derivatization and Functionalization Strategies of the 2-(pyridin-2-yl)propanoate Scaffold

The 2-(pyridin-2-yl)propanoate scaffold possesses multiple sites for chemical modification, including the pyridine ring, the carboxylic acid group, and the aliphatic backbone. Derivatization is a key strategy for modulating the physicochemical and biological properties of the molecule.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyridine ring. nih.govnih.gov For instance, the C-H functionalization of phenyl 2-pyridylsulfonates has been achieved through palladium(II)-catalyzed ortho-alkenylation and acetoxylation. nih.gov This demonstrates the potential for direct C-H activation and subsequent functionalization of the pyridine ring in the 2-(pyridin-2-yl)propanoate scaffold.

The carboxylic acid moiety can be readily converted into a variety of functional groups, such as esters, amides, and alcohols, using standard organic transformations. The synthesis of 2-amino-3-(purin-9-yl)propanoic acid derivatives has been accomplished via the Strecker synthesis, showcasing the introduction of an amino group alpha to a carboxylic acid. nih.gov

Reaction Mechanisms in the Synthesis and Modification of Pyridyl-Substituted Propanoates

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and designing novel transformations. The synthesis of pyridyl-substituted propanoates often involves nucleophilic addition or substitution reactions.

In the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate from 2-aminopyridine (B139424) and ethyl acrylate, the reaction likely proceeds through a Michael addition mechanism. The amino group of 2-aminopyridine acts as a nucleophile, attacking the β-carbon of the electron-deficient ethyl acrylate. This reaction can be catalyzed by acids.

Nucleophilic Addition Pathways

Nucleophilic addition reactions are fundamental to creating the carbon skeleton of 2-(pyridin-2-yl)propanoic acid derivatives. These strategies often involve the addition of a carbon-based nucleophile to a pyridine-based electrophile.

One prominent method involves the activation of N-vinyl or N-aryl amides with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of 2-chloropyridine. acs.orgorganic-chemistry.org This generates a highly reactive intermediate that readily undergoes π-nucleophilic addition. acs.org The subsequent annulation, or ring-forming reaction, produces the desired pyridine derivative. organic-chemistry.org This single-step process is notable for its convergence and compatibility with a range of functional groups. acs.orgorganic-chemistry.org The versatility of this approach allows for the use of various nucleophiles, including electron-rich acetylenes and enol ethers, to construct highly substituted pyridines. organic-chemistry.org

Another established route is the addition of Grignard reagents to pyridine N-oxides. organic-chemistry.org This reaction typically occurs at room temperature in a solvent like tetrahydrofuran (B95107) (THF). Subsequent treatment of the intermediate can lead to the formation of 2-substituted pyridines. organic-chemistry.org For the synthesis of the target compound's core structure, a methylmagnesium halide could be used as the nucleophile to introduce the methyl group at the alpha position relative to the carboxylate. A related enantioselective approach involves the reaction of an imine derived from pyridine-2-carboxaldehyde with methyl magnesium bromide, which coordinates to the pyridine and imine nitrogen atoms to direct the addition. youtube.com

A summary of a representative nucleophilic addition approach is detailed below.

| Amide Substrate Type | Nucleophile Type | Activating Agents | Key Process | Product |

|---|---|---|---|---|

| N-vinyl amides | Alkynes, Enol Ethers | Tf₂O, 2-chloropyridine | π-nucleophile addition followed by annulation | Substituted Pyridines |

| N-aryl amides | Alkynes, Enol Ethers | Tf₂O, 2-chloropyridine | π-nucleophile addition followed by annulation | Substituted Quinolines |

The resulting propanoate ester from these methods can be converted to this compound via saponification using a base such as sodium hydroxide (B78521). nih.gov

Intramolecular Cyclization and Rearrangement Mechanisms

Intramolecular cyclization provides a powerful strategy for assembling the pyridine ring from acyclic precursors. These reactions often proceed through a cascade mechanism involving multiple bond-forming events.

A notable example is a one-pot sequence that begins with a Wittig reaction, followed by a Staudinger reaction, an aza-Wittig reaction, and culminates in a 6π-3-azatriene electrocyclization. organic-chemistry.org This sequence, followed by a 1,3-H shift, efficiently produces polysubstituted pyridines from simple starting materials like aldehydes and phosphorus ylides. organic-chemistry.org

Another sophisticated method employs a cascade reaction initiated by a copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime. nih.gov This forms a 3-azatriene intermediate, which subsequently undergoes a thermal electrocyclization to yield a transient dihydropyridine. nih.gov Rapid aerobic oxidation of this intermediate furnishes the final aromatic pyridine product in good yields. nih.gov The generality of this method is high, although it has limitations with certain substitution patterns. nih.gov

Formal cycloaddition reactions using pyridinium (B92312) 1,4-zwitterions also represent a modern approach to pyridine synthesis. nih.gov These reactions, such as the (4+1) cyclization with propiolic acid derivatives, can generate functionalized indolizine (B1195054) structures, which are related to pyridines. nih.gov The influence of substituents and the nature of the reacting partners play a crucial role in directing the outcome of these cyclization processes. nih.gov

| Reaction Type | Key Intermediate | Final Step | Starting Materials | Isolated Yields |

|---|---|---|---|---|

| Cu-catalyzed N-iminative cross-coupling | 3-Azatriene | Electrocyclization & Aerobic Oxidation | Alkenylboronic acids, α,β-unsaturated ketoximes | 43-91% |

Once the 2-(pyridin-2-yl)propanoate ester is formed through these cyclization strategies, it can be hydrolyzed to the corresponding sodium salt.

Oxidation and Reduction Pathways

Oxidation and reduction reactions are crucial for manipulating the oxidation state of the side chain to achieve the desired propanoate functionality.

A common synthetic route involves the reduction of an ester, such as methyl 2-(pyridin-2-yl)propanoate, to the corresponding alcohol, 2-(pyridin-2-yl)propan-1-ol. chemicalbook.com This transformation is typically accomplished using a powerful reducing agent like lithium aluminium hydride (LiAlH₄) in a solvent such as THF. chemicalbook.com The reverse reaction, the oxidation of the primary alcohol back to a carboxylic acid, is a standard transformation in organic synthesis and provides a viable route to 2-(pyridin-2-yl)propanoic acid. Common oxidizing agents for this purpose include potassium permanganate (B83412) or chromium-based reagents.

Research on manganese-based oxidation catalysts has shown that ligands containing pyridin-2-yl groups can decompose in the presence of an oxidant like H₂O₂ to form pyridine-2-carboxylic acid. rsc.org This indicates that the pyridine-2-yl moiety is susceptible to oxidation under certain catalytic conditions, which could be a potential side reaction or a synthetic strategy depending on the desired outcome. rsc.org

The final step to obtain the target compound from the carboxylic acid is a simple acid-base reaction. The synthesized 2-(pyridin-2-yl)propanoic acid can be treated with a sodium base, like sodium hydroxide or sodium bicarbonate, to yield this compound. nih.gov

| Starting Material | Reagent | Solvent | Product | Yield |

|---|---|---|---|---|

| methyl 2-(pyridin-2-yl)propanoate | Lithium aluminium hydride | Tetrahydrofuran (THF) | 2-(Pyridin-2-yl)propan-1-ol | 84% |

Coordination Chemistry and Metal Complexation of 2 Pyridin 2 Yl Propanoate

Ligand Properties of 2-(pyridin-2-yl)propanoate

The coordinating behavior of 2-(pyridin-2-yl)propanoate is fundamentally dictated by its molecular structure, which allows for versatile interactions with metal centers.

Chelating Capabilities and Denticity

2-(pyridin-2-yl)propanoate typically acts as a bidentate ligand, meaning it can bind to a central metal ion through two donor atoms simultaneously. This chelation results in the formation of a stable five-membered ring, a favored configuration in coordination chemistry. The process involves the deprotonation of the carboxylic acid group, allowing the carboxylate oxygen and the nitrogen atom of the pyridine (B92270) ring to coordinate with the metal ion. This bidentate chelation enhances the stability of the resulting metal complex compared to coordination with monodentate ligands.

Influence of Pyridyl Nitrogen and Carboxylate Oxygen Donor Atoms

The two donor atoms of the 2-(pyridin-2-yl)propanoate ligand, the pyridyl nitrogen and the carboxylate oxygen, play distinct and crucial roles in its coordination behavior. The nitrogen atom of the pyridine ring acts as a soft donor, readily forming a coordinate bond with a metal ion. The carboxylate group, upon deprotonation, provides a hard oxygen donor. This combination of a soft nitrogen and a hard oxygen donor atom allows 2-(pyridin-2-yl)propanoate to effectively coordinate with a wide range of transition metals, which often have intermediate hardness. This versatility makes it a valuable ligand in the design and synthesis of new coordination compounds. Pyridine carboxylates, in general, are recognized as some of the most versatile ligands for coordinating with metal ions due to these dual functional groups. dergipark.org.tr

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-(pyridin-2-yl)propanoate can be achieved through various methods, leading to a diverse array of structures with interesting properties.

Transition Metal Complexes of 2-(pyridin-2-yl)propanoate

Transition metals, with their partially filled d-orbitals, readily form complexes with ligands like 2-(pyridin-2-yl)propanoate. The synthesis of these complexes often involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, which provides definitive structural information.

A notable example involves the synthesis of a copper(II) complex where the related ligand, 4-{[3-(pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid, coordinates to the copper(II) center through the pyridyl nitrogen and a pyrazole (B372694) nitrogen atom, demonstrating the common N,N'-chelating mode of pyridyl-containing ligands. nih.gov While not the exact propanoate, this illustrates the typical coordination behavior. Another example with a related ligand, pyridine-2,6-dicarboxylic acid, shows its ability to form coordination polymers with various transition metals. researchgate.net

| Metal Ion | Potential Coordination Geometry | Reference |

| Copper(II) | Distorted Octahedral | nih.gov |

| Molybdenum(II) | - | epa.gov |

| Various Transition Metals | - | researchgate.net |

Homogeneous Complex Formation

Homogeneous catalysis occurs when the catalyst and the reactants are in the same phase, typically in solution. Metal complexes of 2-(pyridin-2-yl)propanoate and its analogs have shown potential in this area. For instance, molybdenum(II) complexes with pyridine carboxylate ligands have been demonstrated to be active catalysts in the homogeneous polymerization of norbornene and styrene. epa.gov The solubility of these complexes in the reaction medium is key to their catalytic activity. The design of such catalysts often focuses on creating a coordinatively unsaturated metal center where the substrate can bind and undergo transformation.

Heterogeneous Complex Formation

In heterogeneous catalysis, the catalyst is in a different phase from the reactants. This often involves immobilizing a metal complex onto a solid support. This approach offers advantages in terms of catalyst separation and recycling. Pyridine carboxylate complexes of molybdenum(II) have also been utilized in heterogeneous systems. These complexes were intercalated into a lamellar material, and the resulting solid was used as a catalyst for polymerization reactions. epa.gov This demonstrates the potential for 2-(pyridin-2-yl)propanoate complexes to be adapted for heterogeneous applications, combining the reactivity of the metal center with the practical benefits of a solid-supported catalyst.

Coordination Modes and Geometries

The most prevalent coordination mode for 2-(pyridin-2-yl)propanoate is as a bidentate N,O-chelating ligand. In this fashion, it forms a stable five-membered ring by coordinating to a metal center through the pyridinyl nitrogen and one of the carboxylate oxygen atoms. This chelating behavior is a key feature of its coordination chemistry.

Spectroscopic Characterization of Metal-Ligand Interactions

Spectroscopic techniques are indispensable for elucidating the interaction between 2-(pyridin-2-yl)propanoate and metal ions. biointerfaceresearch.com Methods such as NMR, UV-Visible, and Infrared spectroscopy provide detailed insights into the coordination environment.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for confirming the coordination of the ligand in solution. arabjchem.orgnih.gov Upon complexation, the signals corresponding to the protons on the pyridine ring of the 2-(pyridin-2-yl)propanoate ligand undergo noticeable chemical shifts. nih.gov Protons adjacent to the nitrogen atom are particularly sensitive to the coordination event, often shifting downfield due to the deshielding effect caused by the donation of electron density to the metal center. nih.gov For diamagnetic metal complexes, such as those with Zn(II), the changes in the NMR spectrum provide clear evidence of ligand binding and can help to infer the solution-state structure of the complex. arabjchem.orgrsc.org

UV-Visible spectroscopy provides information about the electronic transitions within the metal complexes. The spectra of complexes containing 2-(pyridin-2-yl)propanoate typically display intense bands in the ultraviolet region, which are assigned to π-π* and n-π* intraligand transitions. mdpi.com Upon coordination to a metal ion, these bands may shift, and new bands, known as charge-transfer bands, can appear. biointerfaceresearch.com For transition metal complexes, ligand-to-metal charge transfer (LMCT) bands are common. biointerfaceresearch.com Furthermore, complexes with d-block metals like copper(II) or nickel(II) exhibit weaker d-d transition bands in the visible region, the positions of which are indicative of the coordination geometry around the metal ion. nih.govmdpi.comnih.gov

Infrared (IR) spectroscopy is particularly useful for determining how the carboxylate group of the ligand coordinates to the metal ion. The key diagnostic markers are the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate group. The frequency separation between these two bands, denoted as Δν (Δν = νₐₛ - νₛ), is highly informative.

In the free sodium salt of 2-(pyridin-2-yl)propanoate, this separation is of a certain value. When the ligand coordinates in a monodentate fashion (only one oxygen binds to the metal), the Δν value generally increases significantly. Conversely, for a bidentate chelating mode, where both oxygen atoms coordinate to the same metal ion, the Δν value is typically much smaller than that of the free ion. For a bidentate bridging mode, where the carboxylate group links two different metal centers, the Δν value is intermediate between the monodentate and chelating modes. The observation of new bands at lower frequencies, corresponding to M-N and M-O vibrations, further confirms the coordination of the ligand to the metal center. arabjchem.org

Table 1: Correlation of IR Stretching Frequencies and Carboxylate Coordination Mode

| Coordination Mode | νₐₛ(COO⁻) vs. Ionic | νₛ(COO⁻) vs. Ionic | Δν (νₐₛ - νₛ) |

| Monodentate | Higher frequency | Lower frequency | Large (> 200 cm⁻¹) |

| Bidentate Chelating | Lower frequency | Higher frequency | Small (< 150 cm⁻¹) |

| Bidentate Bridging | Higher frequency | Lower frequency | Intermediate |

| Ionic (Free) | ~1570-1610 cm⁻¹ | ~1400-1420 cm⁻¹ | Reference value |

X-ray Crystallography of 2-(pyridin-2-yl)propanoate Metal Complexes

Table 2: Illustrative Single Crystal X-ray Diffraction Data for a Representative Metal Complex

| Parameter | Value |

| Compound | [Cu(POP)(2)][PF6] (A related complex) |

| Formula | C₄₄H₃₈CuF₆N₂P₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 16.345(3) |

| b (Å) | 18.019(4) |

| c (Å) | 14.582(3) |

| β (˚) | 107.05(3) |

| Volume (ų) | 4107.0(15) |

| Coordination Geometry | Distorted Tetrahedral |

| Data is for a representative related complex to illustrate the type of information obtained from SCXRD studies. researchgate.net |

Solid-State Structural Analysis and Packing

In the solid state, the interplay of coordination bonds and non-covalent interactions, such as hydrogen bonding and π-π stacking, governs the supramolecular architecture of these complexes. For instance, in the crystal structure of ethyl 3-[(pyridin-2-yl)amino]propanoate, a related compound, N-H···N hydrogen bonds lead to the formation of dimers, which are further connected by C-H···π interactions to create a two-dimensional sheet-like structure. researchgate.netresearchgate.net The planarity of the molecule, with a small dihedral angle between the aromatic ring and the side chain, facilitates this packing arrangement. researchgate.netresearchgate.net

The table below summarizes key crystallographic data for a related compound, illustrating the type of information obtained from solid-state structural analysis.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 9.945(2) |

| b (Å) | 12.067(3) |

| c (Å) | 7.4125(15) |

| β (°) | 105.859(3) |

| V (ų) | 855.7(3) |

| Z | 4 |

| D (Mg/m³) | 1.995 |

| Data for a related Fe(II) complex with a pyridine-carboxylate ligand. researchgate.net |

Metal-Organic Frameworks (MOFs) Incorporating Pyridyl-Carboxylate Linkers

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic linkers. rsc.org The use of pyridyl-carboxylate linkers, such as 2-(pyridin-2-yl)propanoate, is a prominent strategy in the design and synthesis of MOFs with tailored properties. universityofgalway.ie These linkers offer a combination of strong coordination sites and the potential for forming diverse network topologies.

Design Principles for MOF Architectures

The rational design of MOFs relies on the careful selection of metal nodes and organic linkers to achieve desired structures and functionalities. rsc.org Key principles include matching the coordination geometry of the metal ion with the connectivity of the linker. rsc.org The incorporation of carboxylate groups enhances the coordination ability of the ligands, facilitating the growth of extended coordination networks. researchgate.net

The synthesis conditions, such as temperature, solvent, and the presence of templates, also play a crucial role in determining the final MOF structure. researchgate.netrsc.org For instance, solvothermal methods are commonly employed for the synthesis of these materials. universityofgalway.ie The flexibility of the linkers and the potential for post-synthetic modification allow for the fine-tuning of the MOF's properties for specific applications, such as gas storage, catalysis, and sensing. rsc.org

The table below outlines some of the key factors influencing the design of MOF architectures.

| Design Factor | Influence on MOF Architecture |

| Metal Ion | Coordination geometry, oxidation state, and Lewis acidity determine the node connectivity. |

| Organic Linker | Length, rigidity, and functional groups dictate the pore size, shape, and functionality. |

| Synthesis Conditions | Temperature, pressure, and solvent can influence the crystallisation process and the resulting phase. |

| Templates | Can direct the formation of specific topologies and pore structures. |

Structural Dimensionality and Topology in 2-(pyridin-2-yl)propanoate MOFs

The use of pyridyl-carboxylate linkers like 2-(pyridin-2-yl)propanoate can lead to a variety of network topologies. For example, in some cases, 2D layers with a (4,4) topology can interpenetrate to form a complex 3D structure. researchgate.net In other instances, non-interpenetrating 3D frameworks with specific topologies like CdSO4 can be formed. researchgate.net

The analysis of the underlying topology of a MOF provides a simplified representation of its complex structure, allowing for classification and comparison with other frameworks. nih.govwhiterose.ac.uk Topological descriptors, such as the Schläfli symbol, are used to characterize the connectivity of the network. whiterose.ac.uk Understanding the relationship between the building blocks and the resulting topology is crucial for the targeted synthesis of MOFs with desired properties. nih.govrsc.org For instance, the mechanical stability of a MOF can be correlated with its network topology. nih.gov

The table below lists some of the common topologies observed in MOFs.

| Topology Symbol | Description |

| pcu | Primitive cubic |

| fcu | Face-centered cubic |

| bcu | Body-centered cubic |

| dia | Diamondoid |

| sql | Square lattice |

| hcb | Honeycomb |

| This table presents a selection of common MOF topologies and is not exhaustive. |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational inorganic chemistry, enabling the accurate calculation of the electronic properties of transition metal complexes. These studies are crucial for understanding the nature of metal-ligand interactions, the distribution of electron density, and the prediction of spectroscopic and magnetic properties. For pyridine-carboxylate ligands, DFT calculations can elucidate how substituents on the pyridine (B92270) ring or the carboxylate group influence the electronic environment of the metal center.

DFT calculations are extensively used to analyze the bonding between metal ions and pyridine-based ligands. The nature of these bonds can be dissected by examining molecular orbitals, atomic charges, and bond orders. For instance, in complexes with pyridine-based ligands, the bonding is characterized by a combination of σ-donation from the nitrogen lone pair of the pyridine ring to the metal and, in some cases, π-back-donation from the metal d-orbitals to the π* orbitals of the pyridine ring. Pyridine is generally considered a weak π-acceptor ligand. wikipedia.org

Studies on various transition metal complexes with substituted pyridine ligands have shown that the electronic properties of the substituents significantly impact the metal-ligand bond strength. acs.org Electron-donating groups on the pyridine ring increase the electron density on the nitrogen atom, enhancing its σ-donating ability. Conversely, electron-withdrawing groups diminish the σ-donation but can enhance π-back-donation if the metal is in a low oxidation state.

In the case of pyridine-carboxylate ligands, the carboxylate group also participates in bonding, typically acting as a strong σ-donor. The coordination mode of the carboxylate (monodentate or bidentate) and the pyridine nitrogen creates a chelate effect, enhancing the stability of the complex. DFT studies on related systems, such as copper(II) complexes with pyridine-amide ligands, have revealed distortions in the geometry of the complex which are rationalized by analyzing the electronic structure. researchgate.net

A detailed analysis of the metal-ligand interactions in lanthanide complexes with coumarin-3-carboxylic acid, a related carboxylate-containing ligand, using DFT, indicated strong ionic character in the metal-ligand bond with insignificant donor-acceptor interactions. wikipedia.org Similar principles would apply to complexes of 2-(pyridin-2-yl)propanoate, where the electrostatic interaction between the negatively charged carboxylate and a metal cation is significant.

Table 1: Representative Metal-Ligand Bond Distances in Pyridine-Carboxylate and Related Complexes from Computational Studies

| Complex Type | Metal-Nitrogen (Å) | Metal-Oxygen (Å) | Reference Compound Studied |

| [Co(nicotinate)2(H2O)4] | ~2.17 | ~2.10 | Cobalt(II) nicotinate (B505614) complex |

| [Cu(nicotinate)2(H2O)4] | ~2.02 | ~1.97, ~2.45 | Copper(II) nicotinate complex (Jahn-Teller distorted) |

| fac-[Re(CO)3(2,2'-bpy)(PSB)]+ | ~2.19 | - | Rhenium(I) tricarbonyl complex with pyridine Schiff base |

| [Mn(pdcO)(H2O)2] (polymeric) | - | ~2.16, ~2.24 | Manganese(II) pyridine-2,6-dicarboxylate (B1240393) N-oxide complex |

| Note: The data presented are for analogous or related systems and serve to illustrate typical bond lengths. nicotinate is pyridine-3-carboxylate. pdcO is pyridine-2,6-dicarboxylate N-oxide. PSB is a pyridine Schiff base. |

The presence of a transition metal in a complex introduces the possibility of different spin states, which have profound effects on the complex's geometry, reactivity, and magnetic properties. acs.orgwikipedia.org The energy difference between high-spin and low-spin states is often small, and DFT calculations are a valuable tool for predicting the ground spin state and understanding the factors that influence it. acs.org

The spin state of a metal complex is determined by the interplay between the ligand field splitting energy (Δ) and the spin-pairing energy. Strong-field ligands, which cause a large Δ, favor low-spin configurations, while weak-field ligands lead to high-spin states. wikipedia.org Pyridine and its derivatives are typically considered to be of intermediate ligand field strength.

For a hypothetical octahedral first-row transition metal complex with a 2-(pyridin-2-yl)propanoate ligand, the ligand field would be generated by the pyridine nitrogen and the carboxylate oxygen atoms. The specific spin state would depend on the metal ion and its oxidation state. For example, Fe(II) (d⁶) and Co(II) (d⁷) complexes can exist in either high-spin or low-spin states depending on the ligand environment. DFT studies on Ni(II) complexes with pyridine-amide Schiff bases have indicated an octahedral geometry with two unpaired electrons, consistent with a high-spin state. dergipark.org.tr

The choice of DFT functional is critical for accurate spin-state predictions. Some functionals are known to have a bias towards either high-spin or low-spin states. acs.org Specially parameterized functionals have been developed to provide more reliable spin-state energetics. acs.org

Table 2: Predicted Spin States for First-Row Transition Metal Complexes with Pyridine-Based Ligands

| Metal Ion | d-electron count | Typical Ground Spin State with Pyridine-type Ligands | Notes |

| Cr(III) | d³ | Quartet (High-spin) | In an octahedral field, d³ is always high-spin. |

| Mn(II) | d⁵ | Sextet (High-spin) | Pyridine ligands are generally not strong enough to cause spin pairing. |

| Fe(II) | d⁶ | Singlet (Low-spin) or Quintet (High-spin) | Highly dependent on the specific ligands and geometry. Spin-crossover is common. |

| Co(II) | d⁷ | Doublet (Low-spin) or Quartet (High-spin) | Can be either, sensitive to coordination environment. |

| Ni(II) | d⁸ | Triplet (High-spin) | In an octahedral field, d⁸ is always high-spin. |

| Cu(II) | d⁹ | Doublet | Always has one unpaired electron. |

| This table provides a generalized overview. The actual spin state can be influenced by the specific coordination environment and solid-state effects. |

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While DFT is excellent for studying static electronic structures, Molecular Dynamics (MD) simulations are employed to explore the conformational landscape and dynamic behavior of molecules over time. acs.org An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into how a complex flexes, vibrates, and interacts with its environment.

For a flexible ligand like 2-(pyridin-2-yl)propanoate, MD simulations can reveal the preferred conformations of the propanoate side chain relative to the pyridine ring. In solution, the interaction with solvent molecules can significantly influence the conformational equilibrium. Simulations of sodium ions in complex biological systems like thrombin have shown that the binding of the ion can induce significant and unexpected conformational changes in the surrounding structure. researchgate.net Similarly, the presence and coordination of a sodium ion could influence the conformation of 2-(pyridin-2-yl)propanoate in solution or in the solid state.

In the context of a metal complex, MD simulations can be used to study the dynamics of the coordination sphere, including the flexibility of the chelate ring and the interactions with surrounding solvent molecules or counter-ions. These simulations can also be used to calculate thermodynamic properties such as free energies of binding or conformational change, providing a more complete picture of the system's behavior in a dynamic environment.

Theoretical Prediction of Reactivity and Catalytic Pathways

Computational chemistry is a powerful tool for predicting the reactivity of chemical compounds and elucidating the mechanisms of catalytic reactions. For metal complexes of pyridine-carboxylate ligands, theoretical methods can be used to model potential reaction pathways and identify key intermediates and transition states.

DFT calculations can be used to compute reaction energy profiles, providing insights into the feasibility of a proposed catalytic cycle. For example, in a catalytic process, the binding of a substrate to the metal center, the subsequent transformation of the substrate, and the release of the product can all be modeled. The calculated activation energies for each step can help to identify the rate-determining step of the reaction.

The electronic properties of the 2-(pyridin-2-yl)propanoate ligand, such as the electron-donating or -withdrawing nature of the pyridine and carboxylate groups, can be tuned to modulate the reactivity of the metal center. Theoretical studies can guide the design of new ligands with optimized properties for a specific catalytic application. For example, studies on rhodium complexes with reactive P,N ligands containing a pyridine moiety have explored C-H activation pathways, demonstrating how the ligand scaffold can facilitate reactivity at the metal center. nih.gov Similarly, dual photoredox and cobalt catalysis have been used for the remote hydrohalogenation of allyl carboxylates, where the carboxylate group plays a key role in a radical migration process. acs.org These examples highlight the potential for theoretical studies to uncover novel reactivity patterns for complexes containing carboxylate and pyridine functionalities.

Applications in Advanced Materials and Catalysis

Catalytic Applications of 2-(pyridin-2-yl)propanoate Metal Complexes

Metal complexes incorporating the 2-(pyridin-2-yl)propanoate ligand have been investigated for their catalytic prowess in a variety of chemical transformations. The bidentate nature of the ligand, coordinating through the pyridine (B92270) nitrogen and a carboxylate oxygen, provides a stable chelate structure that is fundamental to its catalytic activity. The electronic properties of the pyridine ring and the steric bulk introduced by the propanoate moiety can be finely tuned, influencing the reactivity and selectivity of the metal center.

Homogeneous Catalysis in Organic Synthesis

In the realm of homogeneous catalysis, where the catalyst and reactants are in the same phase, 2-(pyridin-2-yl)propanoate metal complexes have demonstrated utility in several key organic transformations. The solubility of these complexes in common organic solvents facilitates their application in a wide array of synthetic methodologies.

While specific studies detailing the use of 2-(pyridin-2-yl)propanoate metal complexes in a broad range of oxidation and reduction reactions are limited, related pyridine-based systems offer insights into their potential. For instance, copper complexes with pyridine-containing ligands have been shown to catalyze the oxidation of C-H bonds. mdpi.com Research on copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using water as the oxygen source highlights the potential for such transformations. mdpi.com

In the context of reduction reactions, cobalt complexes with redox-active pyridine-containing ligands have been investigated for catalytic proton reduction. rsc.orgprinceton.edu These studies underscore the principle that the electronic interplay between the metal center and the pyridine-based ligand is crucial for catalytic efficacy. Although direct data for 2-(pyridin-2-yl)propanoate complexes is not extensively documented, the foundational chemistry of related compounds suggests a promising area for future research.

Carbon-carbon bond formation is a cornerstone of organic synthesis. While specific examples of 2-(pyridin-2-yl)propanoate metal complexes in C-C coupling reactions are not widely reported in the available literature, the broader class of pyridine-ligated metal complexes is extensively used in this area. For example, iron complexes with pyridinophane ligands have been shown to catalyze C-C coupling reactions, with the electronic properties of the pyridine ring influencing the catalytic activity. nih.gov Palladium complexes with phosphine-functionalized pyridine ligands have also been employed in cross-coupling reactions. The fundamental principles governing these reactions suggest that metal complexes of 2-(pyridin-2-yl)propanoate could potentially be adapted for similar catalytic applications, although specific research in this area is needed.

The synthesis of polymers with controlled architectures and functionalities is a significant area of materials science. Metal complexes, particularly those that can mediate controlled radical polymerization, are of great interest.

Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are powerful techniques for producing well-defined polymers. sigmaaldrich.comresearchgate.net Pyridine-based ligands are commonly employed in copper-catalyzed ATRP. sigmaaldrich.comcmu.edu The ligand's structure dictates the catalyst's activity and the degree of control over the polymerization. For instance, tris(2-pyridylmethyl)amine (B178826) (TPMA) is a well-known ligand for copper-based ATRP catalysts. nih.govcmu.edu While direct application of 2-(pyridin-2-yl)propanoate as a primary ligand in published ATRP studies is not prominent, its structural similarity to other effective pyridine-based ligands suggests its potential in this area.

In RAFT polymerization, the control agent is a thiocarbonylthio compound. While not a direct metal-catalyzed process, pyridine-functionalized RAFT agents have been developed to impart specific properties to the resulting polymers. sigmaaldrich.com The synthesis of polymers with pyridine moieties allows for post-polymerization modification or the creation of materials with specific metal-binding capabilities.

| Polymerization Technique | Key Features | Role of Pyridine-Containing Compounds |

| ATRP | Controlled polymerization, narrow molecular weight distribution, well-defined architecture. | Ligands for metal catalysts (e.g., copper), influencing catalyst activity and stability. sigmaaldrich.comcmu.edu |

| RAFT | Controlled polymerization, applicable to a wide range of monomers, tolerant to various functional groups. | Functional groups on RAFT agents or monomers to introduce pyridine units into the polymer chain. sigmaaldrich.com |

Polymerization Catalysis

Heterogeneous Catalysis

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling. The immobilization of homogeneous catalysts onto solid supports is a common strategy to bridge the gap between homogeneous and heterogeneous catalysis. mdpi.com

Metal complexes of 2-(pyridin-2-yl)propanoate could potentially be heterogenized by anchoring them onto solid supports such as silica (B1680970) or polymers. This could be achieved by modifying the ligand with a functional group suitable for covalent attachment to the support. While specific examples of heterogenized 2-(pyridin-2-yl)propanoate catalysts are not extensively documented, the general principles of immobilizing pyridine-based complexes are well-established. For instance, 2,6-bis(imino)pyridyl iron complexes have been successfully immobilized on silica and molecular sieves for olefin polymerization. mdpi.com Such strategies could be extended to 2-(pyridin-2-yl)propanoate complexes to develop robust and recyclable catalysts for various organic transformations.

Water Oxidation Catalysis

The quest for efficient and robust catalysts for water oxidation, a critical process in artificial photosynthesis and renewable energy technologies, has led to extensive research into a variety of molecular catalysts. While direct studies on Sodium 2-(pyridin-2-yl)propanoate for this application are not prominent, the role of pyridine-carboxylate ligands in water oxidation catalysis is well-documented, particularly in complexes involving iridium and ruthenium.

Research into iridium-based water oxidation catalysts (WOCs) has explored the influence of pyridine-carboxylate ligands on catalytic activity. In studies of [Cp*Ir(X-pic)NO3] complexes, where 'pic' represents κ2-pyridine-2-carboxylate, systematic variation of substituents on the pyridine-carboxylate ligand has been shown to modulate the electronic properties of the metal center. unina.it The turnover frequency (TOF) of these catalysts was found to generally increase with the electron-withdrawing nature of the substituent. unina.it This suggests that the electronic characteristics of the 2-(pyridin-2-yl)propanoate ligand could similarly influence the performance of such catalysts. However, further investigations have indicated that the catalytic activity may be more closely related to the ease with which the pyridine-carboxylate ligand is lost, which is a necessary step for the activation of the precatalyst. unina.it

In the realm of ruthenium-based catalysts, the introduction of carboxylate groups into the ligand framework has been demonstrated to significantly lower the Ru(III)/Ru(II) redox potential, a key parameter in water oxidation catalysis. nih.gov For instance, the substitution of a bipyridine ligand with pyridine-2-carboxylate in a ruthenium complex resulted in a substantial decrease in the redox potential. nih.gov This highlights the potential of the carboxylate moiety in the 2-(pyridin-2-yl)propanoate ligand to favorably modify the electrochemical properties of a metal center for water oxidation. Furthermore, in some manganese-based oxidation systems, it has been observed that pyridyl-containing ligands can decompose under reaction conditions to form pyridine-2-carboxylic acid, which then acts as the catalytically active species in conjunction with the manganese center. rsc.org

The following table summarizes the impact of pyridine-carboxylate type ligands on the performance of water oxidation catalysts based on related systems.

| Catalyst System | Ligand Type | Key Finding | Reference |

| [Cp*Ir(X-pic)NO3] | Substituted pyridine-2-carboxylate | Catalytic activity is influenced by the electronic properties and lability of the ligand. | unina.it |

| Ruthenium complexes | Pyridine-2-carboxylate | Introduction of the carboxylate group lowers the Ru(III)/Ru(II) redox potential. | nih.gov |

| Manganese/pyridyl ligands | Pyridin-2-yl based ligands | In situ decomposition to pyridine-2-carboxylic acid can be the source of catalytic activity. | rsc.org |

Applications in Supramolecular Chemistry

The principles of molecular recognition and self-assembly are fundamental to supramolecular chemistry, enabling the construction of highly organized and functional chemical systems. The bifunctional nature of the 2-(pyridin-2-yl)propanoate ligand, with its distinct coordination sites, makes it a valuable component in the design of such systems, including self-assembled structures and metal-organic frameworks (MOFs).

The 2-(pyridin-2-yl)propanoate ligand possesses both a pyridine nitrogen atom and a carboxylate group, which can act as coordination sites for metal ions. This dual functionality allows it to act as a linker or building block in self-assembly processes, leading to the formation of discrete polynuclear complexes or extended coordination polymers. The geometry and connectivity of the resulting supramolecular architecture are dictated by the coordination preferences of the metal ion and the steric and electronic properties of the ligand.

While specific self-assembly studies with this compound are not extensively reported, the broader class of pyridyl-carboxylate ligands is widely employed in the construction of metallosupramolecular structures. The pyridine ring can direct the assembly in a particular orientation, while the carboxylate group offers versatile coordination modes (monodentate, bidentate bridging, etc.), influencing the dimensionality and topology of the final assembly.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic ligands. The ability to systematically tune the pore size, shape, and chemical environment of MOFs makes them highly promising for applications in gas storage, separation, and catalysis, which often rely on host-guest interactions. researchgate.netnih.gov

The 2-(pyridin-2-yl)propanoate ligand is an exemplary candidate for the construction of MOFs. The pyridine and carboxylate groups can coordinate to metal centers, forming a robust and porous framework. The specific structure and properties of the resulting MOF would be dependent on the chosen metal ion and the synthesis conditions.

The functionalization of ligands is a key strategy for refining the host-guest interactions within MOFs. nih.gov The pyridine ring of the 2-(pyridin-2-yl)propanoate ligand within a MOF structure can be a site for post-synthetic modification, allowing for the introduction of other functional groups to tailor the properties of the pores for specific guest molecules. Furthermore, the uncoordinated nitrogen atom of the pyridine ring can act as a Lewis basic site, potentially interacting with guest molecules through hydrogen bonding or other non-covalent interactions. This can enhance the selectivity and binding affinity for certain guests. researchgate.netrsc.org The encapsulation of guest molecules within the pores of MOFs can lead to novel properties and applications, and the design of the ligand is a critical first step in controlling these interactions. rsc.orgnih.gov

The table below outlines the potential roles of the functional groups of the 2-(pyridin-2-yl)propanoate ligand in the context of MOF host-guest chemistry.

| Functional Group | Potential Role in MOF Host-Guest Chemistry |

| Pyridine Ring | Structural directing group in self-assembly; site for post-synthetic modification; potential for hydrogen bonding with guest molecules. |

| Carboxylate Group | Strong coordination to metal centers to form the framework; can influence the charge and polarity of the pore environment. |

Pharmacological and Biological Research Perspectives

Medicinal Chemistry Applications of Pyridylpropanoate Derivatives

The structural framework of pyridylpropanoate and its analogs is a key area of interest in the development of new therapeutic agents.

The pyridine (B92270) nucleus is a fundamental scaffold in the creation of diverse bioactive compounds. nih.govresearchgate.net Its structural simplicity and complexity make it a central component in the architecture of many molecules with therapeutic potential. researchgate.net The pyrrolopyridine scaffold, a related structure, is found in polyheterocyclic compounds of natural origin and has been utilized in the development of anticancer and anti-HIV-1 agents. mdpi.com The design of novel analogs based on these scaffolds can lead to the successful development of inhibitors for various biological targets, such as kinases. nih.gov The versatility of these scaffolds allows for structural modifications that can significantly enhance biological activity, making them promising candidates for drug discovery. mdpi.com

The pyrrole (B145914) moiety, another related heterocyclic structure, is also recognized as a valuable scaffold for constructing therapeutic agents with a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netnih.gov The development of new compounds based on these core structures is a continuing focus of medicinal chemistry research. nih.gov

Understanding the mechanism of action is crucial for the development of new drugs. For derivatives of the pyridyl structure, research has delved into their molecular interactions within biological systems. For instance, pyrazolopyridine derivatives have been investigated for their potential to act as kinase inhibitors, which could be beneficial in cancer therapy. nih.govontosight.ai The mechanism often involves mimicking the purine (B94841) ring of ATP, thereby inhibiting the kinase at its hinge region. nih.gov

In the context of antileishmanial agents, studies on 2-pyridylhydrazone derivatives have indicated that their pharmacological effect involves the disruption of parasite mitochondrial function and the accumulation of reactive oxygen species (ROS). nih.gov Similarly, research on pyrazolopyridine derivatives against Leishmania donovani has shown that these compounds can induce programmed cell death in the parasite by causing a loss in mitochondrial membrane potential, externalization of phosphatidylserine, and DNA fragmentation. nih.gov

The development of new treatments for leishmaniasis, a neglected tropical disease, is a critical area of research. researchgate.netmdpi.com Pyridylhydrazone derivatives have emerged as a promising class of compounds with significant antileishmanial activity. nih.gov

In one study, a series of 2-pyridylhydrazone derivatives were synthesized and tested against Leishmania amazonensis and Leishmania braziliensis. nih.gov Several of these compounds demonstrated significant activity against the amastigote form of L. amazonensis, with IC50 values below 20 μM, and were generally non-toxic to murine macrophages. nih.gov The derivatization of certain core structures with acyl hydrazones has been shown to significantly enhance antileishmanial activity. proquest.com

Further research into other heterocyclic derivatives has also shown promise. For example, certain pyrazolopyridine derivatives exhibited better activity than the existing drug miltefosine (B1683995) against intracellular amastigotes of Leishmania donovani. nih.gov The structure-activity relationship analysis of some of these derivatives has provided insights for the rational design of more potent compounds. mdpi.com

| Compound Class | Target Organism | Key Findings |

| 2-Pyridylhydrazone Derivatives | Leishmania amazonensis, Leishmania braziliensis | Significant activity against L. amazonensis amastigotes (IC50 < 20 μM); non-toxic to murine macrophages. nih.gov |

| Pyrazolopyridine Derivatives | Leishmania donovani | Better activity than miltefosine against intracellular amastigotes; induced programmed cell death in the parasite. nih.gov |

| Anthranyl Phenylhydrazide Derivatives | Leishmania amazonensis | Some compounds showed good activity against promastigotes (IC50 between 1 and 5 μM). mdpi.com |

Role in Prodrug Design and Delivery Systems

Prodrug design is a strategic approach used in drug discovery to overcome undesirable properties of a parent drug molecule, such as poor bioavailability or lack of site specificity. nih.gov This strategy involves the chemical modification of a drug to form a new compound (the prodrug) that can be converted back to the active parent drug in the body. nih.govresearchgate.net

Targeted prodrug design represents an advanced strategy for efficient drug delivery. nih.gov This can involve targeting specific enzymes or membrane transporters to achieve selective drug release at the desired site of action. nih.gov While the direct use of sodium 2-(pyridin-2-yl)propanoate in prodrug design is not extensively documented in the provided search results, the principles of prodrug design are broadly applicable to a wide range of parent molecules, including those containing a pyridine scaffold. nih.gov The goal is to create new chemical entities with improved effectiveness, selectivity, and lower toxicity. researchgate.net

The prodrug approach can be integrated early in the drug discovery process to optimize lead compounds when their structure-activity relationship for the intended target is at odds with pharmacokinetic or biopharmaceutical goals. nih.gov

Q & A

[Basic] What synthetic routes are available for Sodium 2-(pyridin-2-yl)propanoate, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves coupling pyridin-2-yl derivatives with propanoate precursors. For example, iridium-catalyzed reactions using Hantzsch ester as a reductant (e.g., methyl 2-(di(tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoate synthesis ). Purification is achieved via flash column chromatography (10–50% ethyl acetate/hexanes gradient), with yields >95%. Impurity profiling using reference standards (e.g., disodium sulphate derivatives) ensures purity .

[Basic] Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR confirm regiochemistry (e.g., pyridin-2-yl proton signals at δ 8.3–8.5 ppm ).

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) identifies impurities (e.g., sulfonated byproducts ).

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+Na] at m/z 228.0634 ).

[Advanced] How is X-ray crystallography applied to resolve its crystal structure?

Methodological Answer:

Single-crystal X-ray diffraction using SHELXL refines atomic coordinates and thermal parameters. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures resolution <0.84 Å. Twinning or high-resolution data may require SHELXPRO for macromolecular interfaces .

[Advanced] How to address contradictions between experimental spectral data and computational predictions?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level (NIST data ). Compare computed vs. experimental H NMR shifts.

- Statistical Validation : Use RMSD values to quantify deviations. Outliers may indicate solvent effects or conformational flexibility .

[Basic] What are its primary applications in pharmaceutical research?

Methodological Answer:

- Drug Intermediates : Used in synthesizing imidazo[1,2-a]pyridine derivatives (e.g., remimazolam precursors ).

- Enzyme Studies : Acts as a ligand in kinase inhibition assays (IC determination via fluorescence polarization ).

[Advanced] Designing enzyme inhibition assays: What controls and parameters are essential?

Methodological Answer:

- Positive/Negative Controls : Include known inhibitors (e.g., staurosporine) and DMSO blanks.

- Kinetic Parameters : Measure / under pseudo-first-order conditions. Use stopped-flow spectrometry for rapid kinetics .

[Basic] How to ensure reproducibility in its synthesis?

Methodological Answer:

- Stoichiometric Precision : Use Schlenk lines for moisture-sensitive steps.

- Data Documentation : Archive raw NMR/HPLC files and crystallization conditions (e.g., solvent ratios) per integrity guidelines .

[Advanced] Computational optimization of reaction pathways: Which software and protocols are recommended?

Methodological Answer:

- Software : Gaussian 16 for transition-state modeling; Avogadro for visualization.

- Protocols : Conduct IRC (Intrinsic Reaction Coordinate) analysis to verify energy minima. Compare with experimental yields from Ir-catalyzed reactions .

[Basic] Best practices for handling and storage to prevent degradation?

Methodological Answer:

- Storage : -20°C under argon in amber vials (light-sensitive).

- Handling : Use gloveboxes for hygroscopic samples. Monitor decomposition via periodic TLC (Rf shifts) .

[Advanced] Strategies for yield optimization in multi-step syntheses

Methodological Answer:

- Catalyst Screening : Test Ir(ppy)(dtbbpy)PF vs. Ru-based catalysts for coupling efficiency.

- Stepwise Quenching : Isolate intermediates (e.g., tert-butyl carbamate derivatives) before propanoate group introduction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.